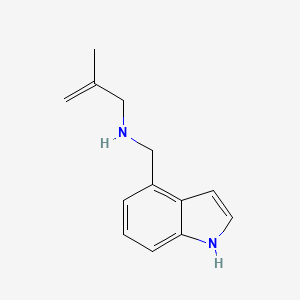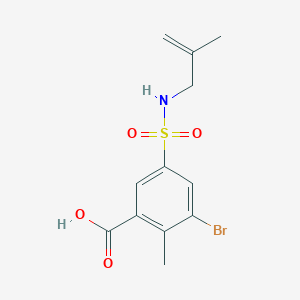
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine, also known as 2-MNA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of propargylamine and has a unique structure that makes it a promising candidate for various research purposes.
科学的研究の応用
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine has a wide range of potential applications in scientific research. One of the most significant areas of interest is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation in various tissues.
作用機序
The mechanism of action of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is not fully understood, but studies have suggested that it works by inhibiting the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound may increase the levels of these neurotransmitters in the brain, which could explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to have antioxidant properties. It may also have an impact on glucose metabolism, as studies have suggested that it can increase glucose uptake in cells.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine in lab experiments is its relatively low toxicity. Studies have shown that it is well-tolerated by animals and humans, making it a safe compound to work with. Additionally, the synthesis method for this compound is relatively straightforward and cost-effective. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in certain experiments.
将来の方向性
There are several potential future directions for research on 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of this compound in treating these conditions, as well as the optimal dosage and administration method. Additionally, this compound may have potential as an anti-cancer agent, as studies have suggested that it can induce apoptosis in cancer cells. Further research is needed to explore this potential application. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on neurotransmitter activity and glucose metabolism.
Conclusion:
This compound is a promising compound with a wide range of potential applications in scientific research. Its unique structure and low toxicity make it a safe and cost-effective option for various experiments. While further research is needed to fully understand its mechanism of action and potential applications, this compound shows great promise as a neuroprotective, anti-inflammatory, and anti-cancer agent.
合成法
The synthesis of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine involves the reaction of propargylamine with 2-naphthaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The yield of the synthesis method is relatively high, making it a cost-effective process for obtaining this compound.
特性
IUPAC Name |
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(2)10-16-11-13-7-8-14-5-3-4-6-15(14)9-13/h3-9,16H,1,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLQFIDVXBAMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)




![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)



![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

